5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrazole-carbonyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents.
Attachment of the methoxyphenyl group: This step involves the coupling of a methoxyphenyl derivative to the pyrimidine core.
Formation of the pyrazole-carbonyl-piperazine moiety: This involves the synthesis of the pyrazole ring followed by its attachment to the piperazine ring, which is then coupled to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
- 5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-28-15-4-2-13(3-5-15)17-16(20)18(22-12-21-17)25-6-8-26(9-7-25)19(27)14-10-23-24-11-14/h2-5,10-12H,6-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLSGTWMZDHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CNN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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